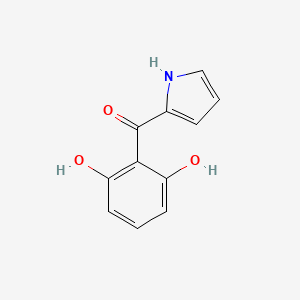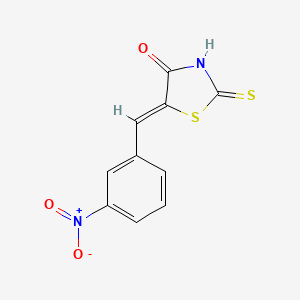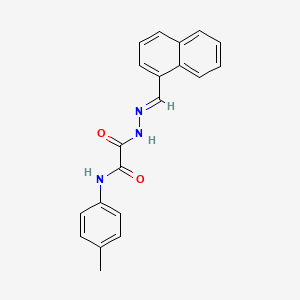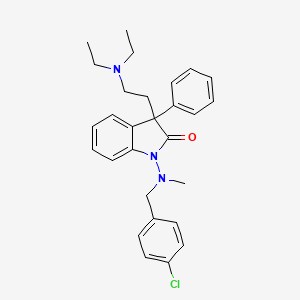![molecular formula C21H24N4OS B12001944 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)
5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Substitution with Tert-butylphenyl Group: The triazole ring is then substituted with a tert-butylphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Ethoxyphenylmethylideneamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and the substituents can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Phenyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
5-(4-Methylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Contains a methyl group instead of a tert-butyl group, leading to different electronic and steric effects.
Uniqueness
The presence of the tert-butyl group in 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.
特性
分子式 |
C21H24N4OS |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4OS/c1-5-26-18-9-7-6-8-16(18)14-22-25-19(23-24-20(25)27)15-10-12-17(13-11-15)21(2,3)4/h6-14H,5H2,1-4H3,(H,24,27)/b22-14+ |
InChIキー |
ONMNLXSARRAYGC-HYARGMPZSA-N |
異性体SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B12001873.png)



![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)





